1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1’-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] have been synthesized via three-component cyclocondensation reactions . Another related compound, spiro(indoline-2,3’-hydropyridazine), has been synthesized via an “on-water” [4 + 2] annulation reaction .
Scientific Research Applications
Sigma Receptor Ligands
1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and similar compounds have been studied for their potential as sigma receptor ligands. Spiro[chromane-2,4'-piperidine] derivatives have shown significant binding properties for sigma(1) and sigma(2) receptors. These compounds, particularly those with specific substitutions in position 3 of the spirocycle, display higher affinity for sigma(1) receptors, suggesting their potential application in targeting these receptors (Maier & Wünsch, 2002).
Histone Deacetylase Inhibitors
Research has also focused on the development of spiro[chromane-2,4'-piperidine] derivatives as histone deacetylase (HDAC) inhibitors. These compounds have been evaluated for their abilities to inhibit nuclear HDACs and their antiproliferative activities. Some derivatives have shown promising results in in vitro and in vivo studies, highlighting their potential in cancer treatment (Thaler et al., 2012).
Spiropyran-Based Receptors
Spiropyran derivatives, including those with a piperidine unit, have been synthesized and investigated for their use as selective receptors for metal ions. These compounds have shown potential in detecting specific ions like mercury in various solutions, indicating their application in environmental monitoring and safety (Kumar et al., 2019).
Antimycobacterial Agents
Spiro compounds, including spiro-pyrido-pyrrolizines and pyrrolidines, have been synthesized and screened for their antimycobacterial properties. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Kumar et al., 2009).
Novel Synthetic Routes and Combinations
Research has also focused on novel synthetic routes and combinations involving spiro[chromane-2,4'-piperidine] derivatives. These studies have aimed at creating new compounds with potential therapeutic and biochemical applications, further expanding the scope of research in medicinal chemistry (Freund & Mederski, 2000).
Properties
IUPAC Name |
1'-(4-chloro-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c21-15-6-5-13(11-16(15)23(26)27)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWVUCXBBEMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.